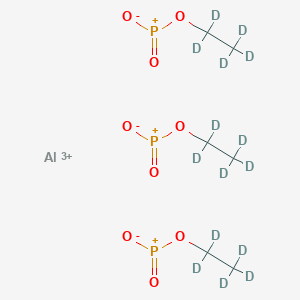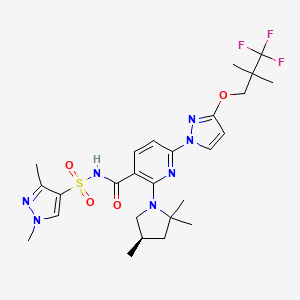
(R)-Elexacaftor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Elexacaftor is a small molecule drug used in the treatment of cystic fibrosis. It is a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with cystic fibrosis. The compound works by improving the processing and trafficking of the CFTR protein to the cell surface, thereby enhancing its function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Elexacaftor involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, cyclization, and functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-Elexacaftor is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions
®-Elexacaftor undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of ®-Elexacaftor.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
科学研究应用
®-Elexacaftor has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study CFTR correctors and their mechanisms.
Biology: Investigated for its effects on cellular processes and protein trafficking.
Medicine: Primarily used in the treatment of cystic fibrosis, improving lung function and reducing symptoms.
Industry: Employed in the development of new therapeutic agents targeting CFTR-related diseases.
作用机制
®-Elexacaftor exerts its effects by binding to the CFTR protein and facilitating its proper folding and trafficking to the cell surface. This enhances the chloride ion transport function of the CFTR protein, which is crucial for maintaining the balance of salt and water in various tissues. The molecular targets include specific domains of the CFTR protein, and the pathways involved are related to protein processing and trafficking.
相似化合物的比较
Similar Compounds
Lumacaftor: Another CFTR corrector used in combination with ivacaftor.
Tezacaftor: Similar to ®-Elexacaftor, used in combination therapies for cystic fibrosis.
Ivacaftor: A potentiator that enhances the function of CFTR protein at the cell surface.
Uniqueness
®-Elexacaftor is unique in its ability to correct the CFTR protein with high efficacy and is often used in combination with other correctors and potentiators to achieve a synergistic effect. Its specific binding and mechanism of action make it a valuable component in the treatment of cystic fibrosis.
属性
分子式 |
C26H34F3N7O4S |
|---|---|
分子量 |
597.7 g/mol |
IUPAC 名称 |
N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4R)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m1/s1 |
InChI 键 |
MVRHVFSOIWFBTE-MRXNPFEDSA-N |
手性 SMILES |
C[C@@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |
规范 SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



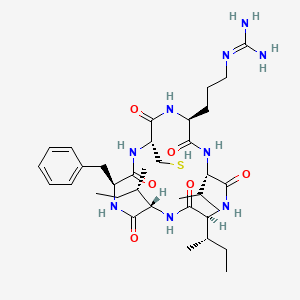
![2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)
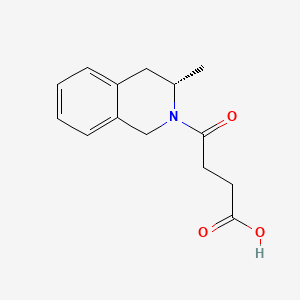
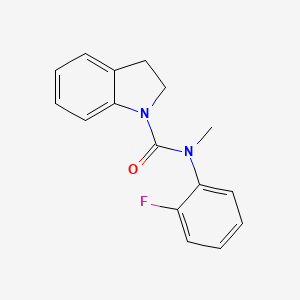
![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)

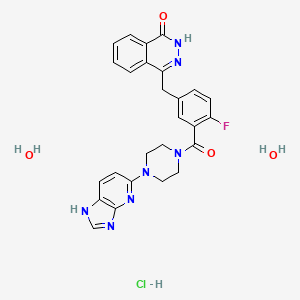
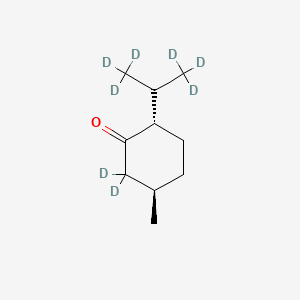
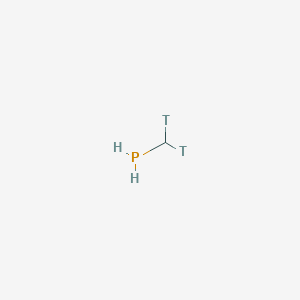
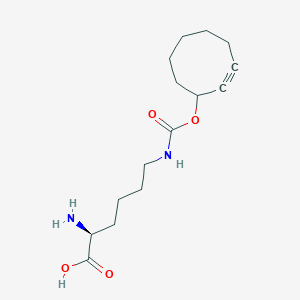
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)

